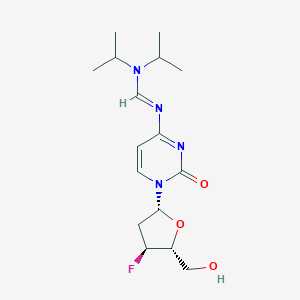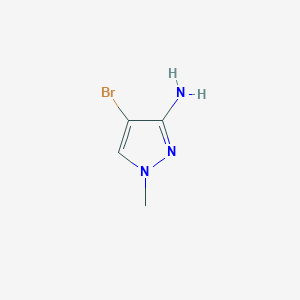![molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0](/img/structure/B132010.png)
Imidazo[1,2-a]pyridine
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is a versatile building block for the synthesis of a wide variety of compounds, including drugs, dyes, and agrichemicals. This compound is a five-membered ring containing two nitrogen atoms and three carbon atoms, and is characterized by its planar structure. It is a colorless solid with a melting point of 114°C.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry due to its wide range of therapeutic applications. It is involved in various biological activities such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This bicyclic 5-6 heterocyclic ring is present in several marketed preparations, including zolimidine, zolpidem, and alpidem. Ongoing research efforts focus on structural modifications of this scaffold to discover novel therapeutic agents (Deep et al., 2016).
Synthesis and Functionalization The synthesis and functionalization of Imidazo[1,2-a]pyridines have seen significant developments, with a focus on using inexpensive catalysts and mild reaction conditions. New methods for synthesizing these compounds have been developed, enhancing their biological activity and potential pharmaceutical applications (Ravi & Adimurthy, 2017).
Anticancer Activities this compound exhibits significant anticancer properties. Various derivatives of this compound have been used as lead molecules in human clinical trials for cancer therapy. The compound has shown effectiveness in inhibiting various cancer-related pathways and tumor cell lines (Goel et al., 2016).
Anticholinesterase Potential Certain this compound-based derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These compounds are relevant in treating heart and circulatory failures and have shown promise in computational molecular docking studies (Kwong et al., 2019).
Green Synthetic Approaches Recent advancements in green chemistry have led to more sustainable synthetic methods for this compound. Techniques like microwave-assisted synthesis, catalyst-free, solvent-free, and green solvent-based synthesis have been developed to reduce the use of hazardous chemicals (Patel et al., 2023).
Corrosion Inhibition Imidazo[1,2-a]pyridines have been identified as effective corrosion inhibitors due to their intra-molecular proton transfer capabilities. These compounds form strong bonds with metallic surfaces, making them useful in preventing corrosion (Salim et al., 2018).
Fluorescent Probes Imidazo[1,5-a]pyridine-based fluorophores, a related class of compounds, have been synthesized for use as cell membrane probes. Their interaction with liposomes indicates potential applications in monitoring cellular health and biochemical pathways (Renno et al., 2022).
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine is a versatile compound with a wide range of applications in medicinal chemistry . It has been recognized as a “drug prejudice” scaffold due to its significant activity against various targets. For instance, it has been used to develop novel KRAS G12C inhibitors, which are potent anticancer agents . It also exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The mode of action of this compound depends on the specific target. For example, as a KRAS G12C inhibitor, it interacts with the KRAS protein, a key player in cell signaling pathways related to cell growth and differentiation . By inhibiting this protein, the compound can potentially halt the proliferation of cancer cells. In the case of TB, it exhibits significant activity against the bacteria causing the disease .
Biochemical Pathways
This compound affects various biochemical pathways based on its target. In the context of cancer, it impacts the signaling pathways related to cell growth and differentiation . When targeting TB, it likely interferes with the bacterial processes essential for their survival and proliferation .
Result of Action
The result of this compound’s action is largely dependent on its target. As a KRAS G12C inhibitor, it has shown potential as an anticancer agent, particularly for cancers with the KRAS G12C mutation . In terms of TB, some this compound derivatives have shown significant activity against MDR-TB and XDR-TB .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridine interacts with various enzymes and proteins in biochemical reactions . For instance, it has been used in the development of covalent inhibitors, where it acts as a covalent warhead . The nature of these interactions is often covalent, leading to the formation of a stable complex that can exert a therapeutic effect .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit potent anticancer activity against KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used as a scaffold for the development of covalent inhibitors, where it binds to the target enzyme and inhibits its activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSSFWDNNEEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181821 | |
| Record name | Imidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274-76-0 | |
| Record name | Imidazo(1,2-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZO(1,2-A)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18ZBV2HXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities associated with imidazo[1,2-a]pyridines?
A1: Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory: [] These compounds can reduce the production of pro-inflammatory cytokines like TNF-α, playing a crucial role in inflammatory responses.
- Antibacterial: [, ] They demonstrate activity against both Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents.
- Antifungal: [, ] Imidazo[1,2-a]pyridines show promise in inhibiting the growth of various fungal species, making them potential antifungal candidates.
- Antiprotozoal: [] Certain derivatives exhibit potent activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, responsible for diseases like African trypanosomiasis and malaria, respectively.
- Anticancer: [, , ] Some imidazo[1,2-a]pyridines display cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Q2: How do this compound derivatives exert their anti-inflammatory effects?
A2: Studies suggest that certain imidazo[1,2-a]pyridines, particularly those with specific substituents, can inhibit the production of TNF-α. [] This pro-inflammatory cytokine plays a central role in regulating immune responses, and its inhibition can contribute to the anti-inflammatory effects observed.
Q3: Do imidazo[1,2-a]pyridines target specific enzymes or receptors to elicit their biological effects?
A3: While the exact mechanisms of action for many this compound derivatives are still under investigation, some studies indicate potential interactions with specific targets. For instance, [] suggests that a novel this compound derivative might exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival, and its modulation could explain the observed biological activity.
Q4: What is the basic structure of an this compound molecule?
A4: this compound consists of a fused imidazole and pyridine ring system. The numbering of the ring system starts from the nitrogen in the imidazole ring and proceeds around the molecule.
Q5: How does the substitution pattern on the this compound core affect its spectroscopic properties?
A5: The presence and nature of substituents on the this compound core significantly influence its spectroscopic characteristics. For example, electron-donating groups can lead to a bathochromic shift (red shift) in the absorption and fluorescence spectra, while electron-withdrawing groups may cause a hypsochromic shift (blue shift). [, ]
Q6: Have imidazo[1,2-a]pyridines been explored for their catalytic properties?
A7: While not as widely studied as their biological activities, certain this compound derivatives have shown potential in catalytic applications. [] highlights the synthesis and characterization of selenoester derivatives of this compound, demonstrating their potential for chemical detoxification of HgCl2. These findings suggest possible applications in environmental remediation strategies.
Q7: How has computational chemistry contributed to understanding the properties and activities of imidazo[1,2-a]pyridines?
A8: Computational methods, including DFT calculations, have been instrumental in elucidating the electronic structure, optical properties, and potential applications of imidazo[1,2-a]pyridines. [, , ] These studies provide valuable insights into the structure-property relationships, guiding the design of novel derivatives with tailored properties.
Q8: How do modifications at the 2-position of the this compound ring influence biological activity?
A9: The nature of the substituent at the 2-position significantly influences biological activity. For example, bulky hydrophobic groups at this position often enhance activity against certain targets. [, ]
Q9: Can the introduction of electron-donating or electron-withdrawing groups modulate the potency and selectivity of this compound derivatives?
A10: Yes, incorporating electron-donating or electron-withdrawing groups can fine-tune the electronic properties and, consequently, the biological activity of these compounds. [, ] For example, electron-donating groups might increase potency against certain targets, while electron-withdrawing groups might enhance selectivity.
Q10: What are some strategies to improve the stability and bioavailability of this compound-based drugs?
A11: Strategies such as prodrug approaches, where the active drug is released in vivo, can be employed. [] Additionally, formulation techniques like encapsulation in nanoparticles or liposomes can enhance solubility and bioavailability. []
Q11: Are there specific SHE regulations regarding the synthesis and handling of this compound derivatives?
A11: While specific regulations might vary depending on the jurisdiction and the specific derivative, researchers should adhere to general laboratory safety protocols and handle these compounds with caution. Proper waste disposal methods should be followed to minimize environmental impact.
Q12: Have the PK/PD properties of this compound derivatives been extensively studied?
A13: While PK/PD data for all derivatives are not available, some studies provide insights into their ADME properties. [] describes the synthesis of novel dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents, including investigations into their in vivo activity and efficacy. These studies are crucial for understanding the drug's behavior in biological systems.
Q13: What types of in vitro and in vivo models are used to assess the efficacy of this compound derivatives?
A14: Researchers employ various models depending on the targeted biological activity. [] used in vitro assays against T. b. rhodesiense and P. falciparum, followed by in vivo studies in a trypanosomal STIB900 mouse model. [] utilized a subcutaneous air pouch model to evaluate the in vivo anti-inflammatory activity of a novel this compound derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)


![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)
